molecular formula C15H13FN2O3 B15041823 N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide

N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide

Cat. No.: B15041823
M. Wt: 288.27 g/mol
InChI Key: AGDQZJPULREBJW-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide is an organic compound that features a fluoro and nitro group on a phenyl ring, along with a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide typically involves a multi-step process. One common method includes the nitration of 4-fluoroacetophenone to obtain 4-fluoro-3-nitroacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzene to form the corresponding ketone. Finally, the ketone is converted to the amide via an amination reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylpropanamide moiety differentiates it from simpler acetamide derivatives, potentially offering enhanced stability and efficacy in various applications .

Properties

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H13FN2O3/c16-13-8-7-12(10-14(13)18(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19)

InChI Key

AGDQZJPULREBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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